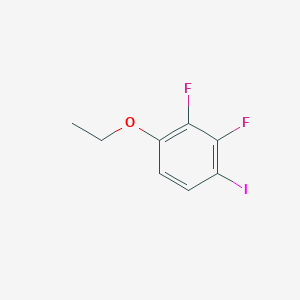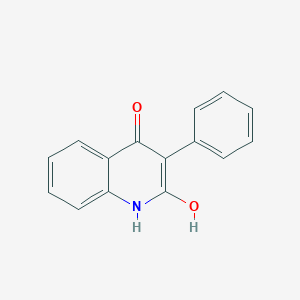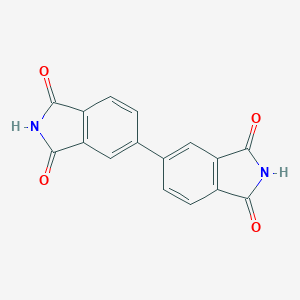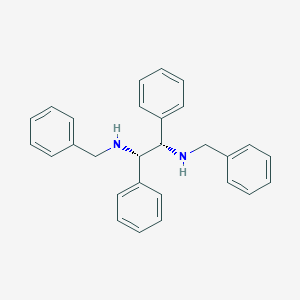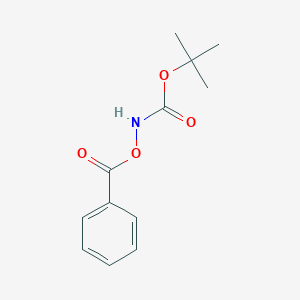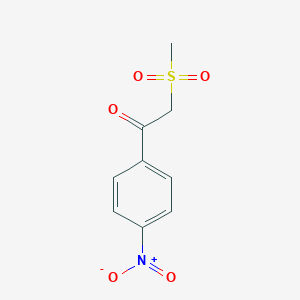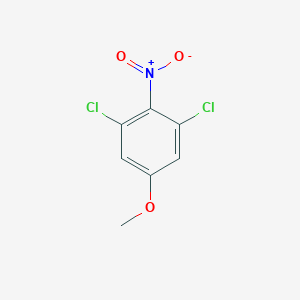
1,3-Bis(triphenylsilyl)benzene
Overview
Description
1,3-Bis(triphenylsilyl)benzene is an organic compound used in the synthesis of various organic chemicals . It has a molecular formula of C42H34Si2 . It is a white, crystalline solid with a melting point of 193 °C and a boiling point of 299 °C .
Synthesis Analysis
This compound can be synthesized from Triphenylsilyl chloride and 1,3-Dibromobenzene .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringc1ccc (cc1) [Si] (c2ccccc2) (c3ccccc3)c4cccc (c4) [Si] (c5ccccc5) (c6ccccc6)c7ccccc7 . The InChI key for this compound is XSVXWCZFSFKRDO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 193 °C and a boiling point of 299 °C . The compound is highly soluble in organic solvents .Scientific Research Applications
Polymer Synthesis
1,3-Bis(triphenylsilyl)benzene and related compounds have been utilized in the synthesis of various polymers. For instance, dihydridocarbonyltris(triphenylphosphine)ruthenium catalyzed copolymerization of acetophenone and 1,4-bis((trimethylsilyl)ethynyl)benzene yields a linear copolymer, showcasing the potential of such compounds in polymer chemistry (Londergan et al., 1998).
Material Science and OLEDs
In material science, particularly in the development of organic light-emitting diodes (OLEDs), this compound derivatives have shown significant utility. For example, ultrahigh energy gap organosilicon compounds including p-bis(triphenylsilyl)benzene have been employed as host materials in OLEDs, demonstrating their effectiveness in enhancing device performance (Ren et al., 2004).
Catalysis and Organometallic Chemistry
This compound derivatives are involved in the synthesis of various organometallic complexes, which have applications in catalysis. For example, synthesis of 1,3-bis((diphenylphosphino)methyl)benzene has shown its use in creating materials with catalytic properties, crucial in chemical reactions (Longmire et al., 1998).
Molecular Dynamics and Solid-State Chemistry
Research on compounds such as 1,4-bis(3,3,3-triphenylpropynyl)benzene, which bear structural similarities to this compound, contributes to our understanding of molecular dynamics in solid-state chemistry. These studies provide insights into the rotational dynamics of molecular structures, which is valuable in the design of advanced materials (Domínguez et al., 2002).
Anion Transport
Derivatives of this compound have been investigated for their potential in anion transport. This area of research is significant for the development of new materials with specific ion transport properties (Peng et al., 2016).
Safety and Hazards
When handling 1,3-Bis(triphenylsilyl)benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
1,3-Bis(triphenylsilyl)benzene is an organic compound that primarily targets the formation of organic electrophosphorescent devices . It is used as an ultrahigh energy gap host in deep blue organic electrophosphorescent devices .
Mode of Action
The compound interacts with its targets by providing a high energy gap host environment. This environment is conducive for the formation of organic electrophosphorescent devices .
Biochemical Pathways
This compound is involved in the synthesis of organic electrophosphorescent devices . It is used as a host material in thermally activated delayed fluorescence organic light-emitting diodes (TADF OLEDs) . The compound’s high triplet energy makes it suitable for use as a blue host material .
Pharmacokinetics
It’s worth noting that the compound has a high molecular weight of 59489 , which could influence its distribution and elimination if it were to be used in a biological context.
Result of Action
The use of this compound results in the creation of highly efficient blue TADF OLEDs . These OLEDs demonstrate excellent performances, with a maximum external quantum efficiency .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The compound exhibits high glass transition temperatures between 118 and 164 °C . This property is different from those of other silane-based host materials , indicating that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
properties
IUPAC Name |
triphenyl-(3-triphenylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34Si2/c1-7-20-35(21-8-1)43(36-22-9-2-10-23-36,37-24-11-3-12-25-37)41-32-19-33-42(34-41)44(38-26-13-4-14-27-38,39-28-15-5-16-29-39)40-30-17-6-18-31-40/h1-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVXWCZFSFKRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402250 | |
| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18920-16-6 | |
| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(triphenylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 1,3-Bis(triphenylsilyl)benzene play in OLEDs?
A1: this compound acts as a host material in OLEDs, specifically for blue phosphorescent and hybrid white OLEDs [, ]. Its function is to facilitate energy transfer to the guest molecules (emitters) responsible for light emission.
Q2: What are the advantageous properties of this compound as a host material for OLEDs?
A2: this compound exhibits several desirable properties:
- Wide band gap: This allows it to host blue emitters without significant energy loss [].
- High triplet energy: This property prevents back energy transfer from the emitter to the host, improving device efficiency [].
- Good thermal stability: It has a high glass transition temperature (Tg), indicating resistance to thermal degradation and enhancing device lifespan [].
Q3: How does the structure of this compound contribute to its performance in OLEDs?
A3: The non-conjugated structure of this compound, particularly the sp3-hybridized silicon atoms, plays a crucial role. It helps to:
- Minimize intermolecular interactions: This leads to reduced energy loss through aggregation [].
- Improve charge transport: The bulky triphenylsilyl groups facilitate efficient charge carrier movement within the device [].
Q4: Are there any studies on improving the performance of this compound in OLEDs?
A4: Yes, research has explored the use of this compound in combination with other materials to enhance device performance. For instance:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



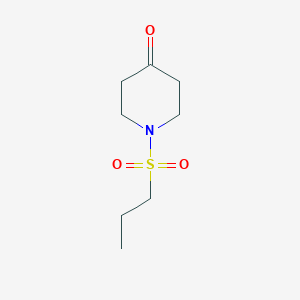
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
